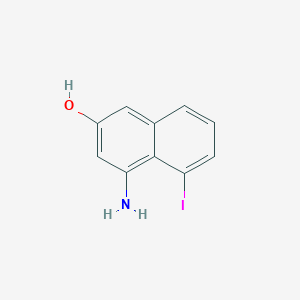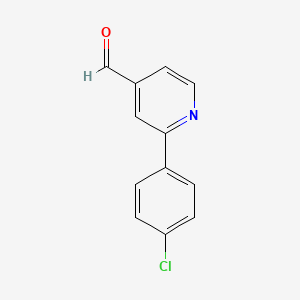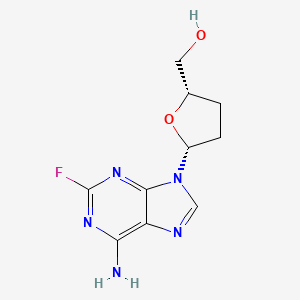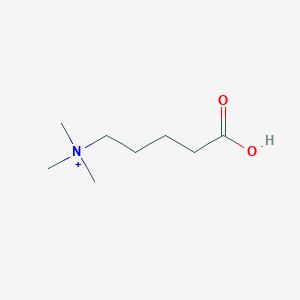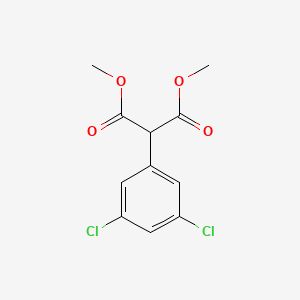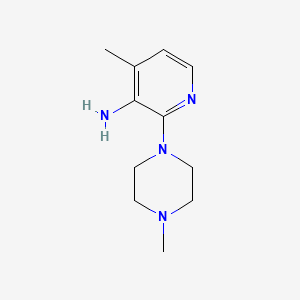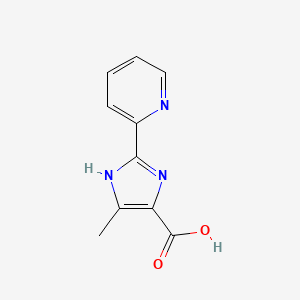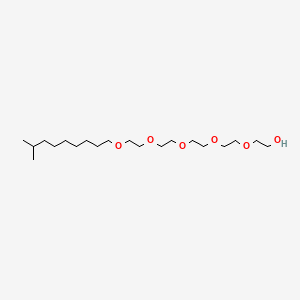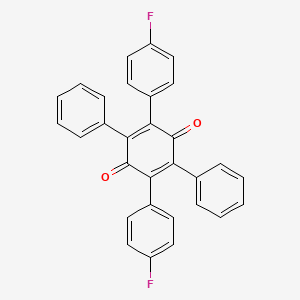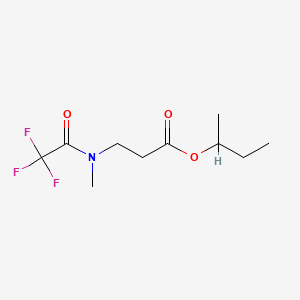
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate is an organic compound with the molecular formula C10H16F3NO3. It is characterized by the presence of a sec-butyl group, a trifluoroacetyl group, and a beta-alanine moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with sec-butylamine, methylamine, and trifluoroacetic anhydride.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures ranging from 0°C to 50°C, with the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of sec-butyl alcohol or sec-butyl ketone derivatives.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroacetyl group, where nucleophiles can replace the trifluoroacetyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sec-butyl alcohol, sec-butyl ketone.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate finds applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its trifluoroacetyl group, which can interact with biological macromolecules.
Medicine: Explored for its potential use in drug design and development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The sec-butyl and beta-alanine moieties contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-glycinate
- Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-valinate
- Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-leucinate
Uniqueness
Sec-Butyl N-Methyl-N-(Trifluoroacetyl)-beta-Alaninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobicity and hydrophilicity, making it versatile for various applications. The presence of the beta-alanine moiety also distinguishes it from other amino acid derivatives, providing unique reactivity and interaction profiles.
Eigenschaften
CAS-Nummer |
54986-71-9 |
|---|---|
Molekularformel |
C10H16F3NO3 |
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
butan-2-yl 3-[methyl-(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C10H16F3NO3/c1-4-7(2)17-8(15)5-6-14(3)9(16)10(11,12)13/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
MECGQVNRUPNHJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CCN(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


